N-(4-chlorophenyl)-7-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
N-(4-chlorophenyl)-7-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C20H20ClN5O2 and its molecular weight is 397.86. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Triazolopyrimidines, including compounds structurally related to N-(4-chlorophenyl)-7-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, have been synthesized through methods such as the Biginelli protocol, demonstrating the versatility of synthetic strategies for accessing this class of compounds. These molecules have been characterized using various spectroscopic techniques and evaluated for biological activities, such as antimicrobial and antioxidant properties. Notably, research has highlighted the potent synthesis and evaluation of biological activities, indicating the significance of these compounds in medicinal chemistry (Gilava et al., 2020).
Antimicrobial and Antifungal Activities
Several studies have focused on the antimicrobial and antifungal activities of triazolopyrimidines. For instance, novel series of triazolopyrimidines were synthesized and assessed for their antibacterial and antifungal activities, revealing promising results that underscore the potential of these compounds as antimicrobial agents. The efficiency of synthesis and the biological evaluation of these compounds highlight their importance in developing new therapeutic agents with antimicrobial properties (Chauhan & Ram, 2019).
Anticancer and Anti-inflammatory Properties
Research has also explored the anticancer and anti-inflammatory properties of derivatives of triazolopyrimidines, with some compounds showing moderate anticancer activity. The structural elucidation of these compounds, including their crystal structure analysis, supports their potential utility in therapeutic applications, particularly in treating inflammation and cancer (Lu Jiu-fu et al., 2015).
Supramolecular Chemistry
Triazolopyrimidines have also been studied in the context of supramolecular chemistry, where their ability to form hydrogen-bonded supramolecular assemblies has been investigated. These studies provide insights into the structural and functional versatility of triazolopyrimidines, showcasing their potential in developing complex molecular systems with specific chemical and physical properties (Fonari et al., 2004).
Mechanism of Action
Target of Action
[1,2,4]triazolo[1,5-a]pyrimidine, a core structure in this compound, is known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, cb2 cannabinoid agonists, feticide, and adenosine antagonists . Therefore, it’s plausible that this compound may interact with similar targets.
Mode of Action
It’s worth noting that compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold are known to interact with their targets in a variety of ways, depending on the specific pharmacological activity .
Biochemical Pathways
Given the broad range of pharmacological activities associated with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold , it’s likely that this compound may affect multiple biochemical pathways.
Pharmacokinetics
A related compound, n-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1h-imidazol-2-yl)methyl)-2-fluoroaniline (ew-7197), has been reported to have an oral bioavailability of 51% with high systemic exposure (auc) of 1426 ng × h/ml and maximum plasma concentration (cmax) of 1620 ng/ml . This suggests that compounds with similar structures may have comparable pharmacokinetic properties.
Result of Action
Given the wide range of pharmacological activities associated with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold , it’s likely that this compound may have diverse molecular and cellular effects.
properties
IUPAC Name |
N-(4-chlorophenyl)-7-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O2/c1-12-17(19(27)25-14-9-7-13(21)8-10-14)18(26-20(24-12)22-11-23-26)15-5-3-4-6-16(15)28-2/h3-12,17-18H,1-2H3,(H,25,27)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSIWQINXIDRHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(N2C(=NC=N2)N1)C3=CC=CC=C3OC)C(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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